molecular formula C15H18N2O2 B6188103 tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 2639416-74-1

tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B6188103
CAS RN: 2639416-74-1
M. Wt: 258.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (TCPPC) is a synthetic compound used in scientific research. It is used in a variety of applications, ranging from biological and biochemical studies to drug development and chemical synthesis. TCPPC has been found to have a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to have a wide range of biochemical and physiological effects. It has also been used in chemical synthesis, as it can be used as a building block for the synthesis of other compounds. Additionally, it has been used in biological and biochemical studies, as it can be used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is not yet fully understood. However, it is believed that it interacts with proteins and other biomolecules, and may act as an enzyme inhibitor or substrate. Additionally, it has been suggested that it may interact with cellular receptors, and may act as an agonist or antagonist.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and has been found to modulate the activity of certain proteins. Additionally, it has been shown to have an effect on the expression of certain genes, and has been found to affect cellular processes such as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in laboratory experiments include its availability, its low cost, and its wide range of biochemical and physiological effects. Additionally, it is easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is a synthetic compound, and its long-term effects are not yet known. Additionally, it is not yet clear how it interacts with proteins and other biomolecules, and it is not yet known how it affects the expression of certain genes.

Future Directions

The future directions for research on tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its interactions with proteins and other biomolecules, and its effects on the expression of certain genes, is needed. Additionally, further research into its potential applications in drug development and chemical synthesis is needed. Finally, further research into its long-term effects is needed in order to understand its potential risks and benefits.

Synthesis Methods

Tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be synthesized from a variety of starting materials. The most common method involves the reaction of tert-butyl 2-chlorocyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (TCPC) with potassium tert-butoxide in a polar aprotic solvent. This reaction proceeds via a cycloaddition of the tert-butyl group to the cyclopropyl ring, resulting in the formation of the desired product. Other methods of synthesis have been developed, including the use of microwave-assisted reactions and metal-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves the reaction of tert-butyl 2-cyclopropyl-1H-pyrrole-5-carboxylate with 2-bromo-3-picoline, followed by cyclization and deprotection.", "Starting Materials": [ "tert-butyl 2-cyclopropyl-1H-pyrrole-5-carboxylate", "2-bromo-3-picoline", "potassium carbonate", "palladium acetate", "copper(II) iodide", "tri-tert-butylphosphine", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: tert-butyl 2-cyclopropyl-1H-pyrrole-5-carboxylate is reacted with 2-bromo-3-picoline in the presence of potassium carbonate, palladium acetate, and copper(II) iodide in acetic acid and methanol to form tert-butyl 2-cyclopropyl-1-(2-picolyl)-1H-pyrrole-5-carboxylate.", "Step 2: The intermediate is then cyclized in the presence of tri-tert-butylphosphine to form tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.", "Step 3: The final compound is obtained by deprotection of the tert-butyl group using a mixture of water and acetic acid." ] }

CAS RN

2639416-74-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.